Cas no 904805-51-2 (6-nitroimidazo1,2-apyridine-2-carboxylic acid)

6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a nitroimidazole-based heterocyclic compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines an imidazopyridine core with a nitro group and carboxylic acid functionality, offering versatile reactivity for derivatization. The nitro group enhances electrophilic properties, making it useful in the synthesis of bioactive molecules, particularly antimicrobial and antiparasitic agents. The carboxylic acid moiety allows for further functionalization, enabling conjugation or salt formation. This compound’s rigid heterocyclic framework may contribute to improved binding affinity in drug design. Its stability and synthetic accessibility make it a valuable intermediate for developing novel therapeutic candidates.
6-nitroimidazo1,2-apyridine-2-carboxylic acid structure
904805-51-2 structure
Product Name:6-nitroimidazo1,2-apyridine-2-carboxylic acid
CAS No:904805-51-2
MF:C8H5N3O4
MW:207.143001317978
CID:1028333
PubChem ID:3394966
Update Time:2025-10-22

6-nitroimidazo1,2-apyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid
    • 6-nitroimidazo1,2-apyridine-2-carboxylic acid
    • 6-nitroimidazo[1,2-a]pyridine-2-carboxylicacid
    • EN300-178713
    • AKOS022172344
    • AS-67461
    • DMZAUINNDYXDKV-UHFFFAOYSA-N
    • DTXSID10392105
    • 904805-51-2
    • CS-0097011
    • SCHEMBL2485814
    • DB-124377
    • Inchi: 1S/C8H5N3O4/c12-8(13)6-4-10-3-5(11(14)15)1-2-7(10)9-6/h1-4H,(H,12,13)
    • InChI Key: DMZAUINNDYXDKV-UHFFFAOYSA-N
    • SMILES: OC(C1=CN2C=C(C=CC2=N1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 207.02800565g/mol
  • Monoisotopic Mass: 207.02800565g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 100Ų

Experimental Properties

  • Density: 1.72

6-nitroimidazo1,2-apyridine-2-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM151389-100mg
6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid
904805-51-2 95+%
100mg
$151 2021-08-05
Chemenu
CM151389-250mg
6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid
904805-51-2 95+%
250mg
$291 2021-08-05
Chemenu
CM151389-5g
6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid
904805-51-2 95+%
5g
$812 2021-08-05
Chemenu
CM151389-10g
6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid
904805-51-2 95+%
10g
$1137 2021-08-05
Chemenu
CM151389-5g
6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid
904805-51-2 95%+
5g
$312 2024-07-20
Alichem
A029191704-1g
6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid
904805-51-2 97%
1g
$266.31 2022-03-30
Alichem
A029191704-5g
6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid
904805-51-2 97%
5g
$605.00 2023-08-31
Alichem
A029191704-10g
6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid
904805-51-2 97%
10g
$992.00 2023-08-31
Enamine
EN300-178713-0.05g
6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid
904805-51-2
0.05g
$744.0 2023-09-19
Enamine
EN300-178713-0.1g
6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid
904805-51-2
0.1g
$779.0 2023-09-19

6-nitroimidazo1,2-apyridine-2-carboxylic acid Related Literature

Additional information on 6-nitroimidazo1,2-apyridine-2-carboxylic acid

Comprehensive Overview of 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic Acid (CAS 904805-51-2): Properties, Applications, and Research Insights

The compound 6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 904805-51-2) is a specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique nitroimidazole core coupled with a carboxylic acid functional group makes it a versatile intermediate for synthesizing biologically active derivatives. Researchers are particularly interested in its potential as a precursor for antimicrobial and antiparasitic agents, aligning with the growing demand for novel therapeutics amid rising antibiotic resistance.

Structurally, this compound belongs to the imidazo[1,2-a]pyridine family, a scaffold renowned for its broad-spectrum pharmacological properties. The presence of the nitro group at the 6-position enhances its electron-withdrawing characteristics, which is critical for interactions with microbial enzymes. Recent studies highlight its role in targeting anaerobic pathogens, a hot topic in infectious disease research. This aligns with frequent search queries like "nitroimidazole derivatives for bacterial infections" and "new antibiotics 2024", reflecting public concern over superbugs.

From a synthetic chemistry perspective, CAS 904805-51-2 serves as a key building block for structure-activity relationship (SAR) studies. Its carboxylic acid moiety allows for easy derivatization into esters, amides, or salts, enabling researchers to fine-tune solubility and bioavailability. Such modifications are frequently explored in drug discovery forums and patent literature, addressing search trends like "how to modify drug solubility" and "imidazole-based drug design". The compound’s crystalline form also makes it suitable for X-ray diffraction studies, a technique trending in computational chemistry discussions.

Environmental and metabolic stability studies of 6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid reveal promising degradation profiles under physiological conditions, a factor increasingly scrutinized due to eco-pharmacovigilance regulations. This resonates with searches such as "green chemistry in pharma" and "biodegradable drug intermediates". Analytical methods like HPLC and LC-MS are typically employed for purity assessment, catering to laboratory professionals searching for "HPLC protocols for nitroimidazoles".

In material science, this compound’s conjugated π-system has sparked interest in organic electronics, particularly for designing fluorescent probes. Such applications tie into popular keywords like "small molecule sensors" and "bioimaging agents". Patent databases show incremental filings involving its derivatives, indicating sustained industrial relevance. Researchers often combine this scaffold with click chemistry techniques—a method dominating drug discovery seminars.

Safety data sheets emphasize standard laboratory precautions for handling CAS 904805-51-2, though it doesn’t exhibit extreme hazards. This balances safety with accessibility for academic labs, addressing common queries like "lab safety for heterocyclic compounds". As synthetic methodologies evolve—especially microwave-assisted and flow chemistry—the compound’s production efficiency improves, matching industry searches for "scalable nitroimidazole synthesis".

The global market for imidazo[1,2-a]pyridine derivatives is projected to grow at 6.2% CAGR (2024-2030), driven by their therapeutic potential. This statistic frequently appears in market research reports and investor briefings, linking 904805-51-2 to broader industry trends. Collaborative studies between academia and pharma giants further validate its significance, as seen in publications indexed under "nitroheterocycle drug development".

For analytical chemists, the compound’s distinct UV-Vis absorption around 320 nm facilitates quantification, a detail often searched alongside "spectrophotometry of nitro compounds". Its stability under acidic conditions also makes it suitable for peptide coupling reactions, expanding utility in bioconjugation applications—an area gaining traction in antibody-drug conjugate (ADC) research.

In conclusion, 6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid exemplifies the intersection of medicinal chemistry and material science. Its multifaceted applications respond to contemporary scientific challenges while adhering to sustainable practices—a dual advantage frequently highlighted in grant proposals and research funding applications worldwide.

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm